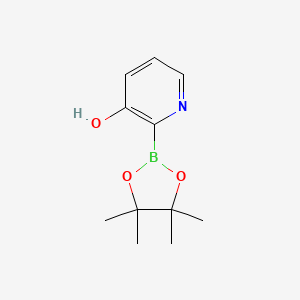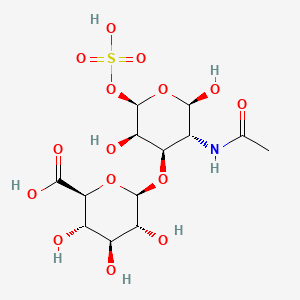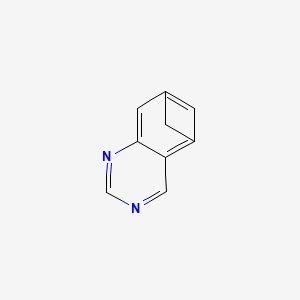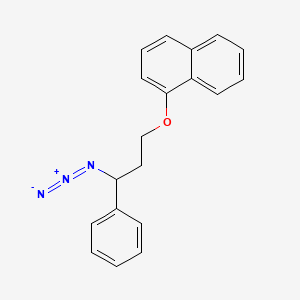
N-(Propyl(2-(2,4,6-trichlorophenoxy)ethyl)carbamoyl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Propyl(2-(2,4,6-trichlorophenoxy)ethyl)carbamoyl)formamide is a chemical compound with the molecular formula C13H15Cl3N2O3 and a molecular weight of 353.63 g/mol . It is known for its applications in various fields, including agriculture and environmental science. The compound is a metabolite of prochloraz, a widely used fungicide .
Mechanism of Action
BTS44596, also known as N-[propyl-[2-(2,4,6-trichlorophenoxy)ethyl]carbamoyl]formamide, is a metabolite of the fungicide prochloraz . Here is a detailed explanation of its mechanism of action:
Target of Action
The primary target of BTS44596 is lanosterol 14 α-demethylase (CYP51A1) , an enzyme necessary for the generation of fungal ergosterol . Ergosterol is an essential component in the fungal cell membrane .
Mode of Action
BTS44596 inhibits the activity of lanosterol 14 α-demethylase (CYP51A1) . This inhibition disrupts the production of ergosterol, leading to alterations in the fungal cell membrane .
Biochemical Pathways
The inhibition of lanosterol 14 α-demethylase (CYP51A1) by BTS44596 affects the ergosterol biosynthesis pathway . This disruption leads to a decrease in ergosterol levels, causing instability and abnormality in the fungal cell membrane .
Pharmacokinetics
It’s known that prochloraz and its metabolites, including bts44596, can be detected in strawberries . The dissipation of prochloraz in strawberries follows the first-order kinetic equation, and its half-life is 8.06 days .
Result of Action
The inhibition of ergosterol synthesis by BTS44596 leads to alterations in the fungal cell membrane . This results in the disruption of essential functions and ultimately the death of the fungus .
Action Environment
The action of BTS44596 can be influenced by environmental factors. For instance, the dissipation rate of prochloraz, from which BTS44596 is derived, can vary under different greenhouse conditions . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Propyl(2-(2,4,6-trichlorophenoxy)ethyl)carbamoyl)formamide typically involves the reaction of 2-(2,4,6-trichlorophenoxy)ethylamine with propyl isocyanate under controlled conditions . The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions. The product is then purified through recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors. The product is then subjected to rigorous purification processes to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
N-(Propyl(2-(2,4,6-trichlorophenoxy)ethyl)carbamoyl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichlorophenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted phenoxy compounds.
Scientific Research Applications
N-(Propyl(2-(2,4,6-trichlorophenoxy)ethyl)carbamoyl)formamide has several scientific research applications:
Biology: Studied for its effects on various biological systems, including its role as a fungicide metabolite.
Medicine: Investigated for potential therapeutic applications due to its bioactive properties.
Industry: Used in the formulation of agricultural products and environmental impact assessments.
Comparison with Similar Compounds
Similar Compounds
Prochloraz: The parent compound from which N-(Propyl(2-(2,4,6-trichlorophenoxy)ethyl)carbamoyl)formamide is derived.
N-[2-(2,4,6-trichlorophenoxy)ethyl]propylamine: Another metabolite of prochloraz with similar properties.
Uniqueness
This compound is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to inhibit ergosterol biosynthesis makes it a valuable compound in agricultural and environmental applications .
Properties
IUPAC Name |
N-[propyl-[2-(2,4,6-trichlorophenoxy)ethyl]carbamoyl]formamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl3N2O3/c1-2-3-18(13(20)17-8-19)4-5-21-12-10(15)6-9(14)7-11(12)16/h6-8H,2-5H2,1H3,(H,17,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDVQZWCBQXOJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCOC1=C(C=C(C=C1Cl)Cl)Cl)C(=O)NC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50891607 |
Source


|
| Record name | N-{propyl[2-(2,4,6-trichlorophenoxy)ethyl]carbamoyl}formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50891607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139542-32-8 |
Source


|
| Record name | N-{propyl[2-(2,4,6-trichlorophenoxy)ethyl]carbamoyl}formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50891607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Dimethylamino)methyl]-4-[methyl(phenyl)amino]furan-2(5H)-one](/img/structure/B569512.png)


![1-Ethyl-2-hydroxy-4-methyl-6-oxo-5-[(4-phenyldiazenylphenyl)diazenyl]pyridine-3-carbonitrile](/img/structure/B569522.png)






